molecular formula C11H11N3O B14113756 N'-Hydroxy-2-(quinolin-8-yl)ethanimidamide

N'-Hydroxy-2-(quinolin-8-yl)ethanimidamide

Cat. No.: B14113756
M. Wt: 201.22 g/mol
InChI Key: ZPUMORSTVQNUCM-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol It is known for its unique structure, which includes a quinoline ring and an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide typically involves the reaction of quinoline derivatives with hydroxylamine and other reagents under controlled conditions. One common method involves the reaction of 8-quinolinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxylamine group can form reactive intermediates that inhibit enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(quinolin-8-yl)ethanimidamide is unique due to its combination of a quinoline ring and an ethanimidamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N'-hydroxy-2-quinolin-8-ylethanimidamide

InChI

InChI=1S/C11H11N3O/c12-10(14-15)7-9-4-1-3-8-5-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14)

InChI Key

ZPUMORSTVQNUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=NO)N)N=CC=C2

Origin of Product

United States

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